3-Bromo-4-chloro-2-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-chloro-2-fluoroaniline: is an organic compound with the molecular formula C6H4BrClFN It is a halogenated aniline derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring
Mechanism of Action
Target of Action
Similar compounds such as 4-chloro-2-fluoroaniline and 4-Bromo-3-fluoroaniline are often used in the synthesis of various pharmaceuticals, suggesting that the compound may interact with a variety of biological targets.
Mode of Action
This can lead to changes in the function of these molecules, potentially altering cellular processes .
Biochemical Pathways
It’s known that similar compounds, such as 2-fluoroaniline, are metabolized primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation . This suggests that 3-Bromo-4-chloro-2-fluoroaniline might also be involved in similar metabolic pathways.
Pharmacokinetics
Similar compounds like 2-fluoroaniline are known to be efficiently metabolized and excreted in the urine within 24 hours . This suggests that this compound might have similar pharmacokinetic properties.
Result of Action
For instance, 2-Fluoroaniline is known to exert a nephrotoxic effect through 4-hydroxylation and subsequent p-benzoquinonimine formation .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other compounds can influence the stability and activity of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-2-fluoroaniline typically involves halogenation reactions. One common method is the direct halogenation of aniline derivatives. For instance, starting with 2-fluoroaniline, bromination and chlorination can be carried out sequentially to introduce the bromine and chlorine atoms at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and halogenation. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. For example, the nitration of fluorobenzene followed by reduction to the corresponding aniline derivative, and subsequent halogenation steps, can be employed.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-4-chloro-2-fluoroaniline can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding nitro derivatives or reduced to form amine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds, using palladium catalysts and boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Coupling: Palladium acetate, triphenylphosphine, and boronic acids in tetrahydrofuran.
Major Products:
Substitution Products: Methoxy derivatives, tert-butyl derivatives.
Oxidation Products: Nitro derivatives.
Reduction Products: Amine derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Chemistry: 3-Bromo-4-chloro-2-fluoroaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its halogenated structure makes it a valuable building block for creating complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be used to synthesize bioactive molecules with potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and polymers. Its unique halogenated structure imparts desirable properties to the final products, such as enhanced stability and reactivity.
Comparison with Similar Compounds
- 4-Bromo-3-chloro-2-fluoroaniline
- 3-Bromo-2-chloro-4-fluoroaniline
- 2-Bromo-4-chloro-6-fluoroaniline
Comparison: 3-Bromo-4-chloro-2-fluoroaniline is unique due to the specific positions of the halogen atoms on the benzene ring. This positional arrangement influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and coupling reactions, making it a valuable compound for specific synthetic applications.
Properties
IUPAC Name |
3-bromo-4-chloro-2-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEAPESSFSAYBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1539469-93-6 |
Source
|
Record name | 3-Bromo-4-chloro-2-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.